

# An In-depth Technical Guide to 3-Bromobenzenesulfonyl Chloride

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## Compound of Interest

Compound Name: 3-Bromobenzenesulfonyl chloride

Cat. No.: B1265596

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## Introduction

**3-Bromobenzenesulfonyl chloride**, a prominent member of the aryl sulfonyl chloride family, is a versatile and pivotal reagent in modern organic synthesis and medicinal chemistry.<sup>[1]</sup> Characterized by a benzene ring substituted with both a sulfonyl chloride group and a bromine atom at the meta position, this compound serves as a critical building block for introducing the 3-bromobenzenesulfonyl moiety into a wide array of molecular architectures. Its unique electronic and structural properties make it an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective utilization.

## Nomenclature and Chemical Identity

The correct identification and nomenclature of chemical compounds are fundamental to scientific accuracy and reproducibility.

### IUPAC Name

The preferred IUPAC name for this compound is 3-bromobenzene-1-sulfonyl chloride.<sup>[2]</sup> It is also commonly referred to as **3-bromobenzenesulfonyl chloride**.<sup>[1][3][4]</sup>

## Chemical Identifiers

A consistent set of identifiers is crucial for database searches and regulatory compliance.

Identifier	Value	Source
CAS Number	2905-24-0	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
PubChem CID	17943	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	255.52 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Canonical SMILES	<chem>C1=CC(=CC(=C1)Br)S(=O)(=O)Cl</chem>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	PJGOLCXVWIYXRQ-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>

## Synonyms

In literature and commercial catalogs, **3-bromobenzenesulfonyl chloride** may be listed under various synonyms, including m-bromobenzenesulfonyl chloride, 3-bromophenylsulfonyl chloride, and benzenesulfonyl chloride, 3-bromo-.[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

Understanding the physicochemical properties of **3-bromobenzenesulfonyl chloride** is essential for its proper handling, storage, and application in experimental design.

Property	Value	Reference
Appearance	Clear colorless to yellow liquid	[1][6]
Melting Point	31-33 °C	[1][3][4]
Boiling Point	90-91 °C at 0.5 mm Hg	[1][3]
Density	1.773 g/mL at 25 °C	[1][3]
Refractive Index (n <sub>20/D</sub> )	1.593	[1][3]
Flash Point	>110 °C	[1][3]
Solubility	Slightly soluble in chloroform and ethyl acetate	[3][7]
Sensitivity	Moisture sensitive	[1][3][6]

## Synthesis and Manufacturing

While specific industrial synthesis routes are often proprietary, the preparation of aryl sulfonyl chlorides generally follows well-established chemical principles. A common laboratory-scale approach involves a two-step process starting from a suitable aniline derivative.

### Diazotization-Sulfonation Pathway

A plausible synthetic route involves the diazotization of 3-bromoaniline followed by a sulfonyl chloride formation reaction.

Caption: General synthetic pathway for **3-bromobenzenesulfonyl chloride**.

This process leverages the Sandmeyer-type reaction conditions where the diazonium group is replaced by a sulfonyl chloride moiety in the presence of sulfur dioxide and a copper catalyst.

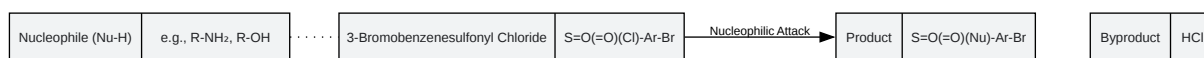
[8]

## Chemical Reactivity and Mechanistic Insights

The reactivity of **3-bromobenzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

## Nucleophilic Substitution at the Sulfur Atom

The core reactivity of **3-bromobenzenesulfonyl chloride** involves the displacement of the chloride ion by a nucleophile. This is the foundational mechanism for the formation of sulfonamides and sulfonates.



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Caption: Nucleophilic substitution at the sulfonyl chloride group.

## Formation of Sulfonamides (Hinsberg Reaction)

A classic and highly significant application of sulfonyl chlorides is the Hinsberg reaction for the synthesis of sulfonamides from primary and secondary amines.[9] The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride.[10]

- Primary Amines: React to form N-substituted sulfonamides. In the presence of a base, the resulting sulfonamide is deprotonated to form a water-soluble salt.[9]
- Secondary Amines: React to form N,N-disubstituted sulfonamides, which are typically insoluble in the reaction medium.[9]
- Tertiary Amines: Do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[9]

This differential reactivity forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[9]

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. This dual reactivity allows for the sequential modification of the molecule, first at the sulfonyl chloride group and subsequently at the bromo position, enabling the synthesis of complex molecular scaffolds.

## Applications in Research and Development

**3-Bromobenzenesulfonyl chloride** is a cornerstone reagent in both academic research and industrial drug discovery.

## Medicinal Chemistry and Drug Discovery

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.<sup>[1]</sup>

- **HIV Protease Inhibitors:** It is used in the development of potent P1' benzenesulfonyl azacyclic urea HIV protease inhibitors.<sup>[1]</sup> The sulfonamide moiety plays a crucial role in binding to the enzyme's active site.
- **Anticancer Agents:** It has been utilized in the synthesis of compounds with inhibitory effects on cancer cells and the apoptosis pathway.<sup>[11]</sup>
- **Allosteric Inhibitors:** N-sulfonylanthranilic acid derivatives, synthesized from **3-bromobenzenesulfonyl chloride**, have been investigated as allosteric inhibitors of dengue viral RNA-dependent RNA polymerase.

## Organic Synthesis

As a versatile building block, it is employed in the preparation of various complex organic molecules.<sup>[1][3]</sup> Examples include the synthesis of substituted furans, thiophenes, and pyrroles, which are important heterocyclic cores in many pharmaceutical and materials science applications.<sup>[3]</sup>

## Experimental Protocols

Adherence to well-defined experimental protocols is paramount for safety and reproducibility.

## General Procedure for Sulfonamide Synthesis (Hinsberg Reaction)

This protocol outlines a general method for the reaction of **3-bromobenzenesulfonyl chloride** with a primary amine.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add **3-bromobenzenesulfonyl chloride** (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction with water. If using an organic solvent, extract the aqueous layer with the solvent. Combine the organic layers, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

## Characterization

The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra will confirm the structure of the product.
- **Mass Spectrometry:** Provides the molecular weight of the compound.
- **Infrared (IR) Spectroscopy:** Characteristic peaks for the S=O stretches (around 1350 and 1160  $\text{cm}^{-1}$ ) and N-H stretch (for primary amine products, around 3300  $\text{cm}^{-1}$ ) should be observed.

## Safety, Handling, and Storage

**3-Bromobenzenesulfonyl chloride** is a corrosive and moisture-sensitive compound that requires careful handling.[\[6\]](#)[\[12\]](#)

## Hazard Identification

- GHS Classification: Skin Corrosion/Irritation, Category 1B.
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[\[2\]](#)[\[6\]](#)

## Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated fume hood.[\[12\]](#)
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[\[12\]](#)
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[12\]](#)[\[13\]](#)
- Wash hands thoroughly after handling.[\[6\]](#)[\[12\]](#)

## Storage

- Store in a cool, dry, and well-ventilated area.[\[6\]](#)
- Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[\[1\]](#)[\[3\]](#) The recommended storage temperature is 2-8°C.[\[1\]](#)[\[3\]](#)
- Store away from incompatible materials such as strong bases, oxidizing agents, and water.

## First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[12\]](#)
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[\[12\]](#)
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[\[12\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[6\]](#)[\[12\]](#)

## Conclusion

**3-Bromobenzenesulfonyl chloride** is a reagent of significant utility in the fields of organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the electrophilic sulfonyl chloride group and the versatile bromo-substituent, provides chemists with a powerful tool for constructing complex molecules with diverse biological activities. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromobenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265596#3-bromobenzenesulfonyl-chloride-iupac-name]

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